molecular formula C6H3BrClFO B1529027 3-Bromo-5-Chloro-4-fluorophenol CAS No. 1805518-67-5

3-Bromo-5-Chloro-4-fluorophenol

Cat. No. B1529027
M. Wt: 225.44 g/mol
InChI Key: YBLPEACXXWQZDV-UHFFFAOYSA-N
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Description

3-Bromo-5-Chloro-4-fluorophenol is a phenolic organic compound . It has a molecular weight of 225.44 . The IUPAC name for this compound is 3-bromo-5-chloro-4-fluorophenol .


Synthesis Analysis

The synthesis of 3-Bromo-5-Chloro-4-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-Chloro-4-fluorophenol is C6H3BrClFO . The average mass is 225.443 Da and the monoisotopic mass is 223.903976 Da .


Chemical Reactions Analysis

The three functional groups of 3-Bromo-5-Chloro-4-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .


Physical And Chemical Properties Analysis

3-Bromo-5-Chloro-4-fluorophenol is a solid at room temperature . The storage temperature is recommended to be between 2-8°C .

Scientific Research Applications

Microwave Spectra and Internal Rotation

Studies on the microwave spectra of halogenated phenols, such as 4-fluorophenol, 4-chlorophenol, and 4-bromophenol, provide insights into their molecular structure and dynamics. These studies have implications for understanding the internal rotation and vibrational states of such molecules, which are essential for spectroscopic analysis and could inform the design of new molecules with tailored properties for specific scientific applications (Larsen, 1986).

Environmental Biodegradation

Research on the biodegradation of diphenyl ether and its halogenated derivatives by specific bacterial strains highlights the potential environmental applications of halogenated phenols. These compounds can serve as carbon and energy sources for microorganisms capable of breaking down complex organic pollutants, contributing to bioremediation strategies (Schmidt et al., 1992).

Organic Synthesis and Catalysis

Halogenated phenols have been used in organic synthesis, demonstrating their versatility as intermediates in the construction of complex organic molecules. For instance, chemoselective amination of halogenated pyridines showcases the utility of these compounds in synthetic chemistry, potentially extending to derivatives like 3-Bromo-5-Chloro-4-fluorophenol for the synthesis of biologically active compounds (Stroup et al., 2007).

Material Science and Liquid Crystals

The modification of phenolic compounds with various halogens has been explored in the design of new liquid crystal materials. Such studies indicate the potential of 3-Bromo-5-Chloro-4-fluorophenol in the development of advanced materials with specific optical and electronic properties, useful in displays, sensors, and other technological applications (Gray & Kelly, 1981).

Analytical Chemistry

In analytical chemistry, halogenated phenols have been employed as stationary phases in high-performance liquid chromatography (HPLC) for the enantioseparation of chiral compounds. This application underscores the potential of 3-Bromo-5-Chloro-4-fluorophenol in the development of new analytical methodologies for separating and analyzing complex mixtures (Chankvetadze et al., 1997).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLPEACXXWQZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-Chloro-4-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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